molecular formula C15H15N3O2S B4418724 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

Cat. No.: B4418724
M. Wt: 301.4 g/mol
InChI Key: GJQAJIXTPGOZBS-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation . Additionally, this compound binds to specific receptors on cell surfaces, modulating their activity and leading to downstream effects on cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division, differentiation, and response to stress . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, in cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit enzyme activity, such as that of topoisomerases, which are involved in DNA replication and repair. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert therapeutic effects without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects, where a minimal dose is required to achieve a biological response, have been noted in some studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in drug metabolism . These interactions can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux, altering the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into the nucleus, where it exerts its effects on DNA and transcription factors .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function are influenced by this localization. For example, in the nucleus, the compound can interact with DNA and transcription factors, while in the mitochondria, it can affect cellular respiration and energy production . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide typically involves the condensation of ortho-phenylenediamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-nitro-benzamide: A derivative with enhanced antimicrobial properties.

    2-(2-Hydroxyphenyl)-1H-benzimidazole: Known for its antioxidant activity.

Uniqueness

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide stands out due to its unique combination of the benzimidazole and sulfonamide groups, which confer both antimicrobial and anticancer properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-21(20,12-6-2-1-3-7-12)16-11-10-15-17-13-8-4-5-9-14(13)18-15/h1-9,16H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQAJIXTPGOZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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